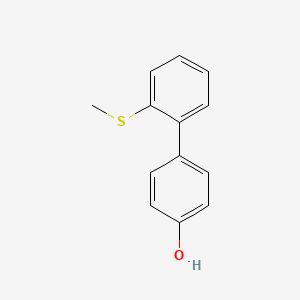

4-(2-Methylthiophenyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(2-Methylthiophenyl)phenol” is a chemical compound with the CAS Number: 1261942-58-8. It has a molecular weight of 216.3 and its IUPAC name is 2’-(methylsulfanyl)[1,1’-biphenyl]-4-ol .

Molecular Structure Analysis

The molecular structure of “4-(2-Methylthiophenyl)phenol” is represented by the linear formula C13H12OS . The InChI code for this compound is 1S/C13H12OS/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9,14H,1H3 .Chemical Reactions Analysis

Phenols, which “4-(2-Methylthiophenyl)phenol” is a type of, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Physical And Chemical Properties Analysis

Phenols are generally colorless liquids or solids, but they can turn reddish-brown due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces . Phenols are readily soluble in water due to their ability to form hydrogen bonding .Scientific Research Applications

1. Complex Formation and Interaction Studies

4-(2-Methylthiophenyl)phenol, through its derivatives, is involved in the formation of dinuclear Cu^II^ complexes. These complexes, such as the one synthesized from the ligand 4-methyl-2,6-bis{[(2-methylpyridyl)(2-methylthiophenyl)amino]methyl}phenol(Hpy2th2s), have been studied for their properties and interactions with catechol substrates. The characterization of these complexes includes X-ray single-crystal diffraction and magnetic susceptibility measurements, indicating potential applications in material science and coordination chemistry (Koval et al., 2004).

2. Environmental Analysis and Remediation

Phenolic compounds, including derivatives of 4-(2-Methylthiophenyl)phenol, are priority pollutants in environmental regulation. Studies on the determination of these compounds in water and soil samples, using methods like liquid-solid extraction followed by liquid chromatography, contribute to environmental monitoring and remediation efforts. The stability and recovery of these compounds in various environmental matrices are crucial for accurate environmental assessment and pollution control strategies (Castillo et al., 1997; Alonso et al., 1998).

3. Photocatalytic Degradation Studies

The study of photocatalytic degradation mechanisms of phenolic compounds, including 4-(2-Methylthiophenyl)phenol derivatives, is significant for understanding and improving water treatment processes. These studies involve investigating the photodegradation pathways of various phenolic compounds over photocatalysts like TiO2, which is vital for developing efficient and sustainable methods for the degradation of toxic compounds in water (Tolosana-Moranchel et al., 2018).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-(2-methylsulfanylphenyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTPTVOHSCYDPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methylthiophenyl)phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2428159.png)

![2-cyano-N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2428161.png)

![1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2428167.png)

![5-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2428168.png)

![3-allyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2428169.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide](/img/structure/B2428170.png)

![(Z)-N-[2-Amino-5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2428179.png)

![6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2428182.png)